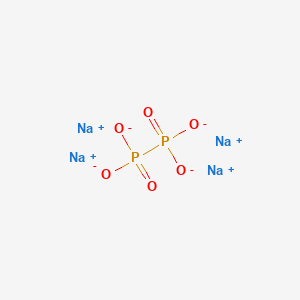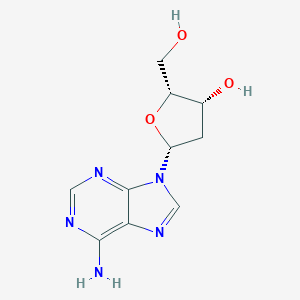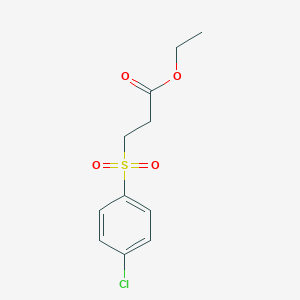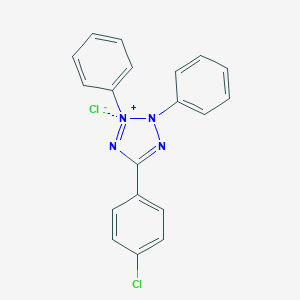
Borure de molybdène
Vue d'ensemble
Description
Molybdenum Boride (MoB) is a compound composed of molybdenum and boron atoms. It is a hard, gray-black solid material with a high melting point of 2,890°C. MoB is used in many industrial and scientific applications, including high-temperature lubricants, wear-resistant coatings, and catalytic substrates. It is also used in the production of energy-efficient materials, such as thermoelectric devices and superconductors.
Applications De Recherche Scientifique
Électrocatalyse
Les borures de molybdène font partie d’une grande famille de solides inorganiques appelés borures intermétalliques. Ces composés présentent des schémas de liaison riches et une grande diversité de composition et de structure. Ils possèdent une grande flexibilité pour moduler les structures électroniques locales et les propriétés d’adsorption de surface, offrant de grandes possibilités pour le développement de catalyseurs avancés présentant une activité et une stabilité supérieures .
Stockage d’énergie
Les borures de molybdène bidimensionnels, en particulier les monocouches de MoB et de MoB3, se sont avérés dynamiquement, mécaniquement et thermiquement stables. En raison de leurs caractères métalliques, ils ont des applications potentielles comme matériaux d’anode pour les batteries Li-ion. Ils combinent des capacités spécifiques élevées en Li avec de faibles barrières de diffusion du Li, ce qui en fait d’excellents candidats pour les batteries haute performance .
Matériaux superdurs
Les borures de molybdène sont des composés superdurs. Ils sont utilisés dans les applications de coupe, de polissage, de meulage et de perçage. La recherche de nouveaux composés superdurs est une tâche importante en science des matériaux .
Détection et détection optiques
Les céramiques de borure de molybdène ont été développées pour des applications de diffusion Raman à renforcement de surface (SERS) dans des environnements difficiles. Cela élargit la gamme de sélection des matériaux actifs en SERS des métaux nobles et des semi-conducteurs aux matériaux céramiques à très haute température .
Catalyseurs de réaction d’évolution d’hydrogène (HER)
Les nanoparticules de dithis compound se sont avérées être des électrocatalyseurs très efficaces pour la réaction d’évolution d’hydrogène (HER). Ces résultats expérimentaux et théoriques ouvrent de nouvelles voies pour concevoir de nouvelles architectures de catalyseurs HER à base de bore peu coûteux et très efficaces .
Synthèse de borures intermétalliques purs en phase et bien définis
La synthèse de borures intermétalliques purs en phase et bien définis est un domaine de recherche important. Ces matériaux sont adaptés aux études catalytiques et ont le potentiel de faire progresser notre compréhension des réactions catalysées par les borures .
Mécanisme D'action
Target of Action
Molybdenum boride (MoB) is primarily targeted for use in electrocatalysis . It has been reported to be an active catalyst for the Hydrogen Evolution Reaction (HER) with moderate catalytic activity . The compound’s primary targets are the reactions that require a catalyst to enhance their efficiency and speed.
Mode of Action
The mode of action of MoB involves its interaction with the reactants in the catalytic reactions. The compound’s excellent electrocatalytic activity is attributed to its ability to modulate local electronic structures and surface adsorption properties . This modulation enhances the interaction between MoB and the reactants, thereby accelerating the reaction rate.
Pharmacokinetics
It’s worth noting that the effectiveness of mob in its applications can be influenced by its physical and chemical properties, such as particle size and phase purity .
Result of Action
The result of MoB’s action is the enhanced efficiency and speed of the reactions it catalyzes. For instance, in the case of the HER, MoB helps to accelerate the reaction, leading to a more efficient production of hydrogen . This makes MoB a valuable component in the development of advanced catalysts with superior activity and stability .
Action Environment
The action of MoB can be influenced by various environmental factors. For instance, its catalytic activity can be affected by the pH and temperature of the reaction environment . Interestingly, MoB has been found to maintain its Surface-Enhanced Raman Scattering (SERS) effect even when exposed to corrosive environments and high temperatures . This suggests that MoB is a robust catalyst that can function effectively in a variety of challenging conditions.
Safety and Hazards
Orientations Futures
Molybdenum borides have recently attracted significant attention due to their unique and fascinating elemental compositions, surface terminations, geometrical forms, and properties . They hold promising potential for environmental applications because of their exceptional electrical conductivity, high hydrophilicity, rich surface chemistry, and outstanding stability . Given many potential MBenes, theoretical and experimental applications are expected soon .
Propriétés
IUPAC Name |
boranylidynemolybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B.Mo | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLOITKZTDVGOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B#[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BMo | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey powder; Insoluble in water; [MSDSonline] | |
| Record name | Molybdenum boride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8280 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12006-98-3, 12626-91-4 | |
| Record name | Molybdenum boride (MoB) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12006-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molybdenum boride (MoB) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012006983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum boride (MoB) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum boride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Molybdenum boride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes molybdenum boride ceramics a promising alternative to traditional noble metal-based SERS sensors?
A1: Traditional SERS sensors, often relying on noble metals, face limitations due to their high cost and susceptibility to harsh environments. Molybdenum boride ceramics offer a compelling alternative due to their impressive stability under extreme conditions. Studies have shown that their SERS activity remains intact even after exposure to high temperatures, strong acids, and alkalis. [] This robustness makes them suitable for detection applications in challenging environments where conventional sensors might fail.
Q2: How does the stability of molybdenum boride thin films contribute to their potential in catalytic applications?
A2: Molybdenum boride thin films exhibit remarkable stability in acidic solutions, a crucial factor for their application in catalytic reactions like the hydrogen evolution reaction (HER). [] This stability ensures their prolonged activity and performance in harsh electrolytic environments, making them promising candidates for sustainable energy applications.
Q3: Can porosity be introduced into molybdenum boride, and how does this impact its properties?
A3: Yes, mesoporosity can be engineered into α-molybdenum boride through a controlled thermal decomposition process involving a metastable Mo-Al-B precursor. [] This process results in the formation of alumina inclusions within the molybdenum boride framework, which can be subsequently removed to create pores. This porosity enhances the surface area of the material, making it more effective for applications like catalysis.
Q4: How does the presence of interlayers affect the thermal stability of Mo/B4C multilayers designed for beyond-EUV optics?
A4: Mo/B4C multilayers, deposited via sputtering, tend to form thin interlayers of molybdenum borides at the Mo/B interfaces. [, ] While these interlayers can slightly decrease reflectivity, they significantly enhance the multilayer's thermal stability. This stability is crucial for optical applications where the coatings are exposed to elevated temperatures.
Q5: What are the different phases of molybdenum boride, and how do their SERS activities compare?
A5: Molybdenum boride can exist in various phases, including β-MoB, MoB2, and Mo2B5. Interestingly, β-MoB exhibits the most significant SERS activity among these phases. [] This difference in SERS performance likely arises from variations in their electronic structures and interaction capabilities with target molecules.
Q6: How does the boron content influence the stability and hardness of molybdenum borides?
A6: Contrary to the common notion that higher boron content leads to increased stability and hardness in transition-metal borides, an unusual trend is observed in molybdenum borides. Studies reveal a decrease in stability and hardness as the boron content increases from hP16-MoB3 and hR18-MoB2 to hP20-MoB4 and hR21-Mo2B5, respectively. [] This unexpected behavior highlights the complexity of structure-property relationships in these materials.
Q7: How does the catalytic activity of molybdenum boride for carbon monoxide oxidation change upon oxidation?
A7: While molybdenum boride demonstrates notable catalytic activity for carbon monoxide oxidation, its activity is dramatically enhanced upon oxidation. [] This enhancement is attributed to the formation of a ternary MoxByOz compound. The presence of both boron and oxygen species in this compound facilitates a stronger interaction with co-adsorbed carbon monoxide and oxygen, leading to more activated molecular orbitals and enhanced catalytic performance.
Q8: What makes molybdenum boride a promising catalyst for the hydrogen evolution reaction (HER)?
A8: Molybdenum boride, in various phases like Mo2B, α-MoB, β-MoB, and MoB2, has demonstrated excellent electrocatalytic activity for the HER. [, , ] This activity stems from their unique electronic structures and favorable surface properties, allowing for efficient adsorption and desorption of hydrogen. Notably, ultrathin molybdenum boride films, with their maximized surface active sites and fast electron transport, exhibit even higher HER activity. []
Q9: How do molybdenum boride nanoparticles contribute to improved performance in lithium-sulfur batteries?
A9: Hydrophilic molybdenum boride nanoparticles function as efficient catalytic additives in lithium-sulfur batteries. [] Their high conductivity and abundant catalytically active sites accelerate the redox kinetics of lithium polysulfides, enhancing battery performance. Additionally, their hydrophilic nature and good electrolyte wettability promote electrolyte penetration and efficient lithium polysulfide utilization, even under lean-electrolyte conditions.
Q10: What do theoretical calculations reveal about the SERS enhancement mechanism in molybdenum boride?
A10: Theoretical calculations provide valuable insights into the remarkable SERS activity of molybdenum boride. Studies suggest that strong molecule interactions and prominent charge interactions between target molecules like Rhodamine 6G and the various phases of molybdenum boride contribute significantly to the observed SERS enhancement. [] These calculations guide the understanding of structure-property relationships and aid in the rational design of more efficient SERS platforms.
Q11: How do density functional theory (DFT) calculations contribute to understanding the HER activity of molybdenum diboride nanoparticles?
A11: DFT calculations provide a theoretical basis for the observed high HER activity of molybdenum diboride (MoB2) nanoparticles. These calculations reveal that several surfaces of MoB2 are electrocatalytically active, with the optimum hydrogen evolution occurring at a specific hydrogen coverage on the B-terminated {001} surface. [] This insight into the active sites and reaction mechanisms guides the development of more efficient molybdenum boride-based HER catalysts.
Q12: How do molybdenum boride and molybdenum carbide compare in terms of their catalytic activity for the hydrogen evolution reaction?
A12: Both molybdenum boride (MoB) and molybdenum carbide (Mo2C) exhibit excellent catalytic activity for the HER in both acidic and basic solutions. [] While they share this capability, further research is needed to compare their performance metrics, such as overpotential, Tafel slope, and long-term stability, under identical conditions to determine their relative efficacy for specific HER applications.
Q13: What are the advantages and disadvantages of using molybdenum boride compared to platinum as catalysts for the hydrogen evolution reaction?
A13: Platinum is a highly efficient catalyst for the HER, but its high cost and scarcity limit its widespread adoption. Molybdenum boride offers a promising alternative due to its lower cost and earth-abundant nature. While molybdenum boride might not yet match the catalytic performance of platinum in terms of overpotential and exchange current density, its stability in both acidic and basic solutions and the potential for further performance improvement through nanostructuring and doping make it a viable candidate for HER catalysis in the long run. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















